molecular formula C17H14N4O4S B354054 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 826995-79-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B354054
CAS RN: 826995-79-3
M. Wt: 370.4g/mol
InChI Key: FPGLRBMDYUWOFM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Rehman et al. (2016) focused on the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, demonstrating their antimicrobial and hemolytic activity. The compounds showed variable activity against selected microbial species, with one compound, in particular, showing significant antimicrobial efficacy. This indicates the potential use of such compounds in developing new antimicrobial agents (Rehman et al., 2016).

Antimicrobial and Anti-enzymatic Potential

Another study by Nafeesa et al. (2017) synthesized a series of N-substituted derivatives incorporating 1,3,4-oxadiazole and acetamide derivatives. These compounds were evaluated for their antibacterial and anti-enzymatic potential. The study highlighted one compound with notable inhibitor properties against gram-negative bacterial strains, providing insights into the design of new antibacterial agents (Nafeesa et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Research on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including the examination of various 6,5-heterocycles, aimed to improve metabolic stability. This research provides a foundation for the development of compounds with potential therapeutic applications in cancer and other diseases where PI3K/mTOR pathways are implicated (Stec et al., 2011).

Antifungal and Antitumor Properties

A study by Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and other derivatives containing a pyrazole moiety, evaluating their antitumor activity. One compound was found to be more effective than doxorubicin, a reference drug, indicating the potential of these derivatives in antitumor applications (Alqasoumi et al., 2009).

Antioxidant and Antibacterial Studies

Subbulakshmi N. Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their antioxidant and antibacterial activities. This study revealed promising antibacterial and potent antioxidant activities, suggesting these compounds' suitability for further pharmacological exploration (Karanth et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-15(19-12-3-4-13-14(8-12)24-7-6-23-13)10-26-17-21-20-16(25-17)11-2-1-5-18-9-11/h1-5,8-9H,6-7,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGLRBMDYUWOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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